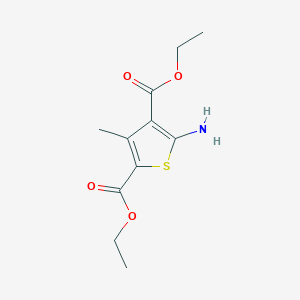

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149763. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVXLHAJVRRLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197438 | |

| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4815-30-9 | |

| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a multifaceted thiophene derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its unique structural framework, featuring a reactive amino group and two ester functionalities, allows for diverse chemical modifications, leading to the development of novel agents targeting a range of diseases. This document provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and potential pharmacological applications of this compound, with a focus on its role in the development of anticancer and antidiabetic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 107-112°C.[1][2] It is characterized by its molecular formula C₁₁H₁₅NO₄S and a molecular weight of approximately 257.31 g/mol .[3][4] The compound has limited solubility in water but is soluble in various organic solvents.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 4815-30-9 | [3][4] |

| Molecular Formula | C₁₁H₁₅NO₄S | [3][4] |

| Molecular Weight | 257.31 g/mol | [3][4] |

| Melting Point | 107-109 °C | [1] |

| Solubility | 4.4 µg/mL (at pH 7.4) | [3] |

| Appearance | Solid | [5] |

| InChI Key | DGVXLHAJVRRLGV-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| Infrared (IR) Spectroscopy (KBr, νmax, cm⁻¹) | 3423, 3306 (NH₂), 2986 (CH), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) | [2] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm) | 1.25 (m, 6H, ester CH₃), 2.58 (s, 3H, thiophene-CH₃), 4.16 (m, 4H, OCH₂), 7.90 (s, 2H, NH₂) | [2] |

| Mass Spectrometry | Key fragments observed at m/z 257, 211, 183, 127 | [3] |

Synthesis

The primary method for synthesizing this compound is the Gewald reaction. This multicomponent reaction offers a straightforward approach to substituted 2-aminothiophenes.

Experimental Protocol: Gewald Reaction

This protocol is based on a general procedure for the synthesis of 2-aminothiophene derivatives.[2]

Materials:

-

Appropriate ketone (e.g., ethyl acetoacetate)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Methanol

-

Morpholine (or another suitable base like triethylamine)

Procedure:

-

To a stirred mixture of the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40°C.

-

After the addition is complete, continue stirring the reaction mixture at 45°C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with ethanol.

-

The crude product can be further purified by recrystallization from ethanol.

Figure 1: Workflow for the Gewald Synthesis.

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry, primarily used as a starting material for the synthesis of compounds with potential therapeutic activities.[1]

Anticancer Agents

Derivatives of this compound have been synthesized and investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation, differentiation, and migration.[4] Inhibition of the FGFR signaling pathway is a promising strategy in cancer therapy.

Figure 2: Inhibition of the FGFR1 Signaling Pathway.

Antidiabetic Agents

This thiophene derivative is also utilized in the synthesis of novel pyrazolo-pyrimidinones, which act as inhibitors of Dipeptidyl Peptidase IV (DPP-IV).[4] DPP-IV is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these compounds can enhance glucose-dependent insulin secretion, making them a target for type 2 diabetes treatment.

References

Introduction: A Focused Approach to Topical Corticosteroid Therapy

An In-Depth Technical Guide to Flumethasone Pivalate

Flumethasone Pivalate (CAS No. 2002-29-1) is a moderately potent difluorinated corticosteroid ester engineered for targeted, localized anti-inflammatory, antipruritic, and vasoconstrictive action.[1][2][3] As a pivalate salt, its therapeutic activity is concentrated at the site of application, a critical feature for minimizing systemic absorption and associated adverse effects.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core physicochemical properties, mechanism of action, synthesis, analytical methodologies, and formulation considerations for this widely utilized active pharmaceutical ingredient (API).

It is important to note that the CAS number 4815-30-9, as provided in the initial query, does not correspond to Flumethasone Pivalate. The correct and universally recognized CAS number for Flumethasone Pivalate is 2002-29-1.[4][5] The parent compound, Flumethasone, has the CAS number 2135-17-3.[3]

Physicochemical Properties: A Foundation for Formulation

The physical and chemical characteristics of Flumethasone Pivalate are fundamental to its formulation into effective and stable topical delivery systems. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2002-29-1 | [4][5] |

| Molecular Formula | C₂₇H₃₆F₂O₆ | [4] |

| Molecular Weight | 494.6 g/mol | [4] |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | [4] |

| Appearance | Virtually white, odorless, fine crystalline powder | [6][7] |

| Melting Point | >263°C (decomposes) | [8] |

| Solubility | - Very slightly soluble in chloroform and methylene chloride- Slightly soluble in methanol and ethanol- Practically insoluble in water | [6][7] |

| LogP | 3.9 | [4] |

Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

Flumethasone Pivalate exerts its therapeutic effects through its activity as a glucocorticoid receptor (GR) agonist.[9][10] The mechanism is a complex, multi-step process that ultimately results in the modulation of gene expression, leading to potent anti-inflammatory and immunosuppressive effects.

-

Cellular Entry and Receptor Binding: As a lipophilic steroid, Flumethasone Pivalate readily diffuses across the cell membrane of target cells (e.g., keratinocytes, fibroblasts, endothelial cells, and immune cells). In the cytoplasm, it binds to the GR, which is part of a large multiprotein complex that includes heat shock proteins (HSPs).

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This activated GR-ligand complex then translocates into the nucleus.

-

Gene Transcription Modulation: Within the nucleus, the activated complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.

-

Transactivation: The GR complex can increase the transcription of genes encoding anti-inflammatory proteins such as lipocortins (annexins). Lipocortins inhibit phospholipase A2, a key enzyme in the arachidonic acid cascade.[1][3] By blocking arachidonic acid release, the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes is suppressed.[1][3]

-

Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This leads to a decrease in the production of cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.

-

The overall effect is a marked reduction in inflammation, characterized by decreased vasodilation, fluid exudation, and itching at the site of application.[1][3]

Caption: Glucocorticoid Receptor Signaling Pathway for Flumethasone Pivalate.

Synthesis and Manufacturing

The synthesis of Flumethasone Pivalate is typically achieved through the esterification of its parent compound, Flumethasone. While specific proprietary manufacturing processes may vary, the fundamental chemical transformation involves the reaction of the 21-hydroxyl group of Flumethasone with a pivaloyl source. A plausible synthetic route is outlined below.

Step 1: Synthesis of Flumethasone

Flumethasone itself can be synthesized from a suitable steroid precursor, such as 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.[11] The process involves a series of reactions including:

-

Enol Ester Formation: Reaction with benzoyl chloride to form a 3-enolic ester.[12]

-

Electrophilic Fluorination: Introduction of a fluorine atom at the 6α-position.[12]

-

Deprotection: Removal of the enol ester protecting group.[12]

-

Epoxide Ring Opening: Fluorination of the 9,11-epoxy group using hydrofluoric acid to yield Flumethasone 21-acetate.[12]

-

Hydrolysis: Hydrolysis of the 21-acetate group to yield Flumethasone.[13]

Step 2: Esterification to Flumethasone Pivalate

The final step is the esterification of the 21-hydroxyl group of Flumethasone. This is a standard esterification reaction that can be carried out using pivaloyl chloride in the presence of a suitable base and solvent.[14]

-

Reactants: Flumethasone, Pivaloyl Chloride

-

Reagents/Catalysts: A base such as N,N-Dimethylaminopyridine or Triethylamine to neutralize the HCl byproduct.

-

Solvent: An inert aprotic solvent like Dichloromethane or Tetrahydrofuran.

-

General Procedure: Flumethasone is dissolved in the solvent, followed by the addition of the base and then pivaloyl chloride. The reaction mixture is stirred, typically at room temperature, until completion. The product, Flumethasone Pivalate, is then isolated and purified through standard workup procedures, including washing, drying, and recrystallization.

Commercial manufacturing of Flumethasone Pivalate API is conducted under cGMP conditions, often producing a micronized grade to meet specific formulation requirements for topical applications.[15]

Pharmaceutical Formulations and Drug Delivery

Flumethasone Pivalate is almost exclusively formulated for topical administration as creams, ointments, or solutions (e.g., for otic use).[2][15] The choice of formulation base is critical for drug delivery, stability, and patient compliance.

-

Creams: These are semi-solid emulsions, typically oil-in-water or water-in-oil. They are generally less greasy than ointments and are often preferred for their cosmetic feel. A typical Flumethasone Pivalate cream (0.02%) might contain non-medicinal ingredients such as cetyl alcohol, stearyl alcohol, petrolatum, glycerin, and water.[7]

-

Ointments: These are semi-solid preparations with a greasy base (e.g., petrolatum). They are occlusive, which can enhance the penetration of the API into the skin.

-

Combination Products: Flumethasone Pivalate is frequently co-formulated with antimicrobial agents, such as clioquinol (an antibacterial and antifungal), to treat inflammatory skin conditions complicated by secondary infections.[6][9]

The development of novel formulations, such as those involving nanoparticles, is an active area of research to enhance skin penetration and drug deposition within the skin layers, potentially improving efficacy and reducing the required dose.[16]

Analytical Methodologies

Robust and validated analytical methods are essential for the quality control of Flumethasone Pivalate in both the bulk API and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Reverse-phase HPLC is the gold standard for the quantification of Flumethasone Pivalate and the detection of related substances, such as its primary impurity, Flumethasone.

Protocol: Quantification of Flumethasone Pivalate and Flumethasone by RP-HPLC

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV or PDA detector.

-

Column: ODS (C18) column (e.g., 4.6 mm x 50 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (or an aqueous buffer like phosphate buffer pH 3) is commonly used. A typical ratio is 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 235 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of USP Flumethasone Pivalate RS and USP Flumethasone RS in the mobile phase. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 5-50 µg/mL for Flumethasone Pivalate).

-

Sample Preparation (for Cream): a. Accurately weigh a quantity of the cream and disperse it in a suitable solvent. b. Extract the API, potentially using sonication and centrifugation to separate excipients. c. Filter the resulting solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standards and samples. The retention times for Flumethasone and Flumethasone Pivalate are typically around 3 minutes and 7 minutes, respectively, under these conditions.

-

Quantification: Calculate the concentration of Flumethasone Pivalate in the sample by comparing its peak area to the calibration curve generated from the standards.

This protocol is a general guideline and must be fully validated according to ICH guidelines for accuracy, precision, linearity, and specificity.

Caption: A typical workflow for the analysis of Flumethasone Pivalate using HPLC.

Safety and Toxicology

As with all corticosteroids, the safety profile of Flumethasone Pivalate is a key consideration. Due to its topical application and targeted action, systemic toxicity is low when used as directed. However, comprehensive toxicological data is necessary for risk assessment.

-

Hazard Classification: Flumethasone Pivalate is classified as suspected of causing cancer (Carcinogenicity, Category 2) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2).[1][17] It is also suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).[1]

-

Handling Precautions: When handling the bulk powder, appropriate personal protective equipment (PPE) should be used, including gloves, eye protection, and respiratory protection to avoid dust formation and inhalation.[17][18] Handling should occur in a well-ventilated area.[17]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[17]

-

Environmental Hazards: The substance is considered harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[1] Therefore, release into the environment should be avoided.[1]

Conclusion

Flumethasone Pivalate remains a valuable therapeutic agent in dermatology due to its potent, localized anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for the development of stable and effective topical formulations. Its mechanism of action via the glucocorticoid receptor is well-established, providing a clear rationale for its clinical use. The synthesis, while involving multiple steps, relies on standard organic chemistry transformations. Finally, robust analytical methods and a comprehensive understanding of its safety profile are critical for ensuring the quality and safe use of this important corticosteroid. This guide provides a foundational technical resource for professionals engaged in the research and development of Flumethasone Pivalate-containing products.

References

- 1. pharmacopoeia.com [pharmacopoeia.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2002-29-1 Name: Flumetasone 21-pivalate [xixisys.com]

- 3. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flumethasone Pivalate | C27H36F2O6 | CID 443980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flumetasone pivalate - Wikipedia [en.wikipedia.org]

- 6. endodocuments.com [endodocuments.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. scribd.com [scribd.com]

- 9. Flumetasone - Wikipedia [en.wikipedia.org]

- 10. Flumetasone (Flumethasone) BP EP USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 13. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]

- 14. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

- 15. axplora.com [axplora.com]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

- 18. lgcstandards.com [lgcstandards.com]

Elucidation of the Molecular Structure of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry.[1] The document details the spectroscopic data, synthesis, and analytical workflow used to confirm the molecular structure of this compound, which is instrumental in the development of novel therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors and fibroblast growth factor receptor 1 (FGFR1) inhibitors.[1]

Chemical Identity and Physical Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 4815-30-9 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][2][3][4] |

| Molecular Weight | 257.31 g/mol | [1][2][3] |

| Melting Point | 108-112 °C | [3][4] |

| Appearance | White crystal | [4] |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound was unequivocally established through a combination of spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides definitive evidence for the arrangement of protons within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.90 | s | 2H | -NH₂ | [4] |

| 4.16 | m | 4H | -OCH₂CH₃ | [4] |

| 2.58 | s | 3H | -CH₃ | [4] |

| 1.25 | m | 6H | -OCH₂CH₃ | [4] |

Infrared (IR) Spectroscopic Data

Infrared spectroscopy highlights the presence of key functional groups.

| Wavenumber (νmax) cm⁻¹ | Assignment | Reference |

| 3423, 3306 | N-H stretching (amine) | [4] |

| 2986 | C-H stretching (aliphatic) | [4] |

| 1676, 1593 | C=O stretching (ester) | [4] |

| 1529, 1440 | C=C stretching (aromatic) | [4] |

| 1238 | C-O stretching (ester) | [4] |

Elemental Analysis

The elemental composition of the compound was confirmed by combustion analysis, with the experimental values closely matching the calculated percentages for the proposed molecular formula.

| Element | Calculated (%) | Found (%) | Reference |

| C | 51.35 | 51.56 | [4] |

| H | 5.88 | 5.53 | [4] |

| N | 5.44 | 5.42 | [4] |

| S | 12.46 | 12.50 | [4] |

Synthesis via the Gewald Reaction

This compound is efficiently synthesized via the Gewald reaction, a one-pot, multi-component condensation.[5][6] This reaction involves the condensation of a ketone (ethyl acetoacetate), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base (morpholine).[5][7]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures.[4][7]

Materials:

-

Ethyl acetoacetate

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Methanol

-

Ethanol

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with ethanol.

-

The crude product is then recrystallized from ethanol to yield pure this compound as white crystals.[4]

Visualizing the Synthesis and Elucidation Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of the target compound.

Caption: The Gewald reaction mechanism for the synthesis of the title compound.

Caption: Logical workflow for the structure elucidation of the title compound.

References

- 1. usbio.net [usbio.net]

- 2. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. heteroletters.org [heteroletters.org]

An In-Depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene that serves as a crucial heterocyclic building block in medicinal chemistry. Its intrinsic structural features, particularly the reactive amino group and the strategically positioned ester functionalities, make it a versatile precursor for the synthesis of complex fused heterocyclic systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application as a key starting material in the development of targeted therapeutics, including Dipeptidyl Peptidase-IV (DPP-IV) and Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.

Physicochemical and Structural Characteristics

This compound is a stable, solid material under standard laboratory conditions.[1][2][3] A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][3][4] |

| Molecular Weight | 257.31 g/mol | [1][3][4] |

| CAS Number | 4815-30-9 | [1][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 108 °C | [2] |

| Solubility | Limited solubility in water (4.4 µg/mL at pH 7.4). Soluble in various organic solvents. | [4] |

| Storage | Store at -20°C for long-term stability. | [1][3] |

The structural formula of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis via the Gewald Reaction: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is the Gewald three-component reaction.[5][6] This one-pot synthesis involves the condensation of a ketone (ethyl acetoacetate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Causality Behind Experimental Choices

-

Reactants: Ethyl acetoacetate provides the C2 and C3 carbons of the thiophene ring along with the methyl group at C3. Ethyl cyanoacetate furnishes the C4 and C5 carbons, the amino group at C5, and one of the carboxylate groups. Elemental sulfur serves as the heteroatom for the thiophene ring.

-

Catalyst: A base, typically a secondary amine like morpholine or piperidine, is crucial for the initial Knoevenagel condensation between the ketone and the activated nitrile.[6][7] It also facilitates the subsequent reactions involving sulfur.

-

Solvent: While the reaction can be performed under solvent-free conditions, using a polar protic solvent like ethanol can aid in dissolving the reactants and controlling the reaction temperature.[6]

Experimental Protocol (Solvent-Based)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Addition of Catalyst: To the stirred mixture, add morpholine (0.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.

Caption: Experimental workflow for the Gewald synthesis.

Structural Validation and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the two ethyl ester groups (triplets and quartets), a singlet for the methyl group, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the carbons of the thiophene ring, the methyl group, the two ester carbonyls, and the two ethyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester groups, and C-S stretching of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 257.31). |

Applications in Drug Discovery

This compound is a valuable scaffold for the synthesis of bioactive molecules, particularly as an intermediate for DPP-IV and FGFR1 inhibitors.[1][3]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Diabetes

DPP-IV is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The aminothiophene core of this compound can be elaborated through various chemical transformations to generate potent and selective DPP-IV inhibitors.

Caption: Mechanism of action of DPP-IV inhibitors.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors for Cancer Therapy

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[8] Aberrant activation of this pathway, often through FGFR1 amplification or mutation, is implicated in the progression of various cancers. Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain can block downstream signaling and inhibit tumor growth. This compound serves as a starting point for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines and other heterocyclic systems that have shown promise as FGFR1 inhibitors.[1][3]

References

- 1. WO2006097175A1 - Dpp-iv inhibitors - Google Patents [patents.google.com]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. usbio.net [usbio.net]

- 4. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. heteroletters.org [heteroletters.org]

- 6. d-nb.info [d-nb.info]

- 7. EP1613304A1 - Dpp-iv inhibitors - Google Patents [patents.google.com]

- 8. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The document details the widely employed Gewald reaction, including its mechanism, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Pathway: The Gewald Reaction

The most prevalent and efficient method for synthesizing this compound is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a β-ketoester (ethyl acetoacetate), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][3] The reaction is valued for its operational simplicity and the direct formation of the highly functionalized 2-aminothiophene ring system.[1][4]

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone (ethyl acetoacetate) and the α-cyanoester (ethyl cyanoacetate) to form a stable intermediate.[2][5] The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[2][5] Computational studies suggest the reaction is initiated by the condensation, followed by the opening of the elemental sulfur ring.[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the Gewald reaction are presented below. These protocols are based on established literature procedures.

Method 1: Conventional Synthesis with Morpholine Catalyst[7]

-

Reaction Setup: To a suitable reaction vessel, add ethyl acetoacetate (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

-

Catalyst Addition: While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a period of 30 minutes.

-

Reaction Progression: Continue stirring the reaction mixture at 45 °C for 3 hours.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration and washed with ethanol.

-

Purification: The crude product is recrystallized from ethanol to yield pure this compound.

Method 2: Solventless Ultrasonic Synthesis[8]

-

Reaction Mixture: In a suitable vessel, prepare an equimolar mixture of ethyl acetoacetate, ethyl cyanoacetate, elemental sulfur, and morpholine.

-

Sonication: Subject the mixture to ultrasonic irradiation for 40 minutes at room temperature.

-

Purification: The crude product is purified by silica gel column chromatography using a 10:1 hexane:ethyl acetate eluent. Recrystallization from a 4:1 hexane:ethyl acetate mixture may be performed for higher purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound using different methodologies.

| Parameter | Method 1: Conventional[7] | Method 2: Ultrasonic[8] |

| Starting Materials | Ethyl acetoacetate, Ethyl cyanoacetate, Sulfur | Ethyl acetoacetate, Ethyl cyanoacetate, Sulfur |

| Catalyst | Morpholine | Morpholine |

| Solvent | Methanol | Solvent-free |

| Temperature | 45 °C | Room Temperature |

| Reaction Time | 3 hours | 40 minutes |

| Yield | Not explicitly stated for this specific product | 78% |

| Melting Point | 110-112 °C[7] | 109-110 °C[8] |

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry.[3] It is a crucial reagent in the synthesis of novel pyrazolo-pyrimidinones, which act as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment.[9] Furthermore, it is utilized in the preparation of N-phenylthieno[2,3-d]pyrimidin-4-amines, which have shown potential as inhibitors of fibroblast growth factor receptor 1 (FGFR1) and may be developed as anticancer agents.[9] Derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines.[3]

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. Both conventional heating and modern ultrasonic methods offer viable routes, with the latter providing advantages in terms of reduced reaction time and solvent-free conditions. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the effective synthesis and utilization of this important chemical intermediate.

References

- 1. d-nb.info [d-nb.info]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 4815-30-9 | Benchchem [benchchem.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. heteroletters.org [heteroletters.org]

- 9. usbio.net [usbio.net]

The Gewald Reaction: A Comprehensive Technical Guide to 2-Aminothiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes. These thiophene derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications. This technical guide provides an in-depth exploration of the Gewald reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers and professionals in drug development and related scientific fields.

Core Reaction Mechanism

The Gewald reaction is a one-pot synthesis that proceeds through three principal steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[1] The reaction brings together a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2]

Recent computational studies using density functional theory (DFT) have provided a more nuanced understanding of the reaction mechanism, particularly concerning the role of sulfur.[3] The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated acetonitrile.[3] This is followed by the opening of the elemental sulfur ring, leading to the formation of polysulfide intermediates.[3] The final, thermodynamically controlled step involves the cyclization of a monosulfide intermediate and subsequent aromatization to form the stable 2-aminothiophene ring.[3]

Mechanistic Pathway

Caption: High-level overview of the Gewald reaction mechanism.

Quantitative Data Summary

The efficiency of the Gewald reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Effect of Catalyst on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Pyrrolidinium borate | Ethanol/Water (9:1) | 100 | 20 | 96 | [4] |

| Morpholinium borate | Ethanol/Water (9:1) | 100 | 25 | 92 | [4] |

| Pyrrolidine | DMF | 50 | 30 | 92 | [5] |

| CaO | Ethanol | Reflux | 60-90 | 85 | |

| Na₂CaP₂O₇ | Water | Reflux | 15 | 98 | [6] |

| L-proline (10 mol%) | DMF | 60 | - | 84 | [7] |

| None | - | - | 24h | 0 | [4] |

Table 2: Substrate Scope under Microwave-Assisted Conditions

| Carbonyl Compound | Active Methylene Compound | Solvent | Base | Time (min) | Yield (%) | Reference |

| Butyraldehyde | Methyl cyanoacetate | DMF | Pyrrolidine | 30 | 95 | [5] |

| Cyclohexanone | Malononitrile | Ethanol | KF-Alumina | 6 | 92 | [8] |

| 4-Nitroacetophenone | Ethyl cyanoacetate | Ethanol | - | 46 | - | [9] |

| 3-Hydroxyacetophenone | Ethyl cyanoacetate | Ethanol | - | 48 | - | [10] |

| Acetophenone | Ethyl cyanoacetate | None | Morpholine | 60 | Moderate | [11] |

Note: Yields can vary based on the specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Gewald reaction. Below are representative protocols for both conventional and microwave-assisted synthesis.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This protocol describes a typical one-pot synthesis using a heterogeneous catalyst.

Materials:

-

Ketone/Aldehyde (1.0 mmol)

-

Active methylene nitrile (1.0 mmol)

-

Elemental sulfur (1.1 mmol)

-

CaO (1.0 mmol)

-

Ethanol (12 mL)

Procedure:

-

A mixture of the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in 12 mL of ethanol is prepared in a round-bottom flask.

-

The mixture is heated to reflux for the required time (typically 1-1.5 hours), with the reaction progress monitored by TLC.

-

Upon completion, the catalyst is removed by filtration.

-

The ethanol is evaporated from the filtrate, and the crude product is purified, typically by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophenes

This protocol outlines an efficient synthesis using microwave irradiation, which often leads to shorter reaction times and improved yields.[5]

Materials:

-

Aldehyde/Ketone (1 mmol)

-

Active methylene compound (1.1 mmol)

-

Sulfur (1.1 mmol)

-

Pyrrolidine (1 mmol)

-

DMF (3 mL)

Procedure:

-

In a microwave reactor vessel, combine the aldehyde/ketone (1 mmol), active methylene compound (1.1 mmol), sulfur (1.1 mmol), pyrrolidine (1 mmol), and DMF (3 mL).[5]

-

Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 50 °C) for a specified duration (e.g., 30 minutes).[5]

-

After cooling, the reaction mixture is typically purified by flash chromatography on silica gel to isolate the desired 2-aminothiophene product.[5]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and the logical relationship of the key reaction steps.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 4. d-nb.info [d-nb.info]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. journals.iau.ir [journals.iau.ir]

- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. ijert.org [ijert.org]

- 10. ijert.org [ijert.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene that serves as a crucial heterocyclic building block in medicinal chemistry and materials science. Its versatile structure, featuring a reactive amino group and two ester functionalities, makes it an ideal scaffold for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive review of its synthesis, chemical properties, and its role as a precursor to biologically active compounds, particularly in the development of novel therapeutics. The information is presented with detailed experimental protocols, quantitative data, and visual diagrams to support advanced research and development.

Chemical and Physical Properties

This compound is typically a solid at room temperature, with its color ranging from white to brown depending on purity.[1] It is characterized by a molecular formula of C₁₁H₁₅NO₄S and a molecular weight of approximately 257.31 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO₄S | [2][3] |

| Molecular Weight | 257.31 g/mol | [2][3] |

| Melting Point | 108-110 °C | [4][5] |

| Appearance | White to Gray to Brown powder/crystal | [1] |

| Solubility (pH 7.4) | 4.4 µg/mL | [6] |

| CAS Number | 4815-30-9 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.60 (br s, 2H, NH₂), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.26 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70 (s, 3H, CH₃), 1.37 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 14.5, 14.6 | [4] |

| IR (KBr) | ν (cm⁻¹): 3437 (NH), 3325 (NH), 1672 (C=O), 1649 (C=O), 1591 (NH), 1533 (C=C), 1254 | |

| Mass Spectrum (m/z) | 257 (M+), 211, 183, 127 | [6] |

Synthesis

The primary synthetic route to this compound is the Gewald reaction, a one-pot, three-component condensation.[7] This reaction involves an α-methylene ketone (ethyl acetoacetate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7]

Caption: Workflow for the Gewald Synthesis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Gewald Synthesis [4]

This protocol outlines a solventless, ultrasound-assisted synthesis of this compound.

-

Preparation of the Catalyst Solution: In a suitable reaction vessel, stir an equimolar mixture of powdered sulfur (3 mmol) and morpholine (3 mmol) until the sulfur is completely dissolved.

-

Addition of Reactants: To the sulfur-morpholine mixture, add ethyl cyanoacetate (3 mmol) and ethyl acetoacetate (3 mmol).

-

Ultrasonic Irradiation: Subject the reaction mixture to ultrasound irradiation at a frequency of 40 kHz.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.

-

Purification: Upon completion, purify the crude product by silica gel column chromatography using a 10:1 hexane:ethyl acetate eluent. Recrystallization from a 4:1 hexane:ethyl acetate mixture may be necessary for higher purity. A yield of 78% has been reported for this method.[4]

Protocol 2: Conventional Heating Method [7]

This protocol describes a more traditional approach to the Gewald synthesis using conventional heating.

-

Reactant Mixture: In a flask equipped with a stirrer and condenser, mix ethylcyanoacetate (0.1 mol), cyclohexanone (0.1 mol), and ortho or para-anisidine (0.1 mol).

-

Initial Heating: Heat the mixture for approximately eight hours at 170-180°C.

-

Overnight Reaction and Washing: Allow the reaction mixture to stand overnight. Wash the resulting solid with ethanol and recrystallize from an acetone-water mixture to obtain N-cyanoacetyl anisidine.

-

Second Condensation: Heat the N-cyanoacetyl anisidine with cyclohexanone (0.1 mol) and catalytic amounts of ammonium acetate and glacial acetic acid in benzene under mild boiling for 10 hours.

-

Neutralization and Drying: Cool the solution and neutralize it with an aqueous solution of sodium carbonate. Dry the organic layer over anhydrous sodium sulfate.

-

Final Thiophene Formation: Distill off the excess benzene to obtain a semi-solid product. Dissolve this intermediate in ethanol and stir with elemental sulfur in the presence of diethylamine to yield the final 2-aminothiophene product.

Biological Significance and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. It is a key starting material for the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are important targets in the treatment of diabetes and cancer, respectively.[3]

DPP-IV Inhibition

DPP-IV is a serine protease that deactivates incretin hormones, such as GLP-1 and GIP, which are responsible for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a well-established therapeutic strategy for type 2 diabetes.

Caption: DPP-IV Inhibition Pathway.

FGFR1 Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[8] Aberrant activation of the FGFR signaling pathway, particularly FGFR1, is implicated in the development and progression of various cancers.[8] Inhibiting FGFR1 can disrupt downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby impeding tumor growth and angiogenesis.

Caption: FGFR1 Signaling Pathway Inhibition.

Biological Assay Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds derived from this compound.

Protocol 3: DPP-IV Inhibition Assay (Fluorescence-Based)[9][10]

-

Reagent Preparation:

-

Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA) and dilute to 1X with HPLC-grade water.

-

Reconstitute human recombinant DPP-IV enzyme in the 1X Assay Buffer to the desired concentration.

-

Prepare the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in 1X Assay Buffer (e.g., 5 mM stock diluted to a working concentration).

-

Dissolve test compounds and a positive control (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Inhibitor/Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound or positive control to triplicate wells.

-

100% Activity Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent to triplicate wells.

-

Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of the solvent to triplicate wells.

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells. Cover the plate and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: FGFR1 Kinase Assay (Luminescence-Based)[11]

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a solution of the peptide substrate (e.g., poly[Glu:Tyr] (4:1)) and ATP in the Kinase Buffer.

-

Dilute the FGFR1 kinase enzyme in the Kinase Buffer.

-

Dissolve test compounds in a suitable solvent.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound, FGFR1 enzyme, and the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition and IC₅₀ values for the test compounds.

Conclusion

This compound is a valuable and versatile starting material in synthetic and medicinal chemistry. Its efficient synthesis via the Gewald reaction and its utility as a scaffold for generating potent enzyme inhibitors highlight its importance in modern drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the development of novel therapeutics derived from this core structure. While the direct biological activity of the title compound is not extensively documented, its role as a precursor to potent inhibitors of DPP-IV and FGFR1 underscores its significance for researchers in the fields of diabetes and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. heteroletters.org [heteroletters.org]

- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 6. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

The Ascendant Role of Substituted Thiophene Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation and development as potent therapeutic agents for a wide array of diseases. The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to optimize efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological activities of substituted thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

A Spectrum of Biological Activities

Substituted thiophene derivatives have demonstrated significant potential across multiple therapeutic areas. Their biological activities are largely influenced by the nature and position of the substituents on the thiophene ring.

Anticancer Activity: Thiophene derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[1][2] These include the inhibition of crucial enzymes like topoisomerase and various kinases, disruption of microtubule dynamics, and the induction of apoptosis.[1][2] The planarity of the thiophene ring is thought to contribute to the effective binding of these derivatives to their biological targets.[3]

Antimicrobial Activity: The thiophene scaffold is a core component of several clinically used antibiotics, such as cephalothin and cefoxitin.[4] Numerous studies have reported the potent antibacterial and antifungal activities of various substituted thiophenes.[5][6][7] Their mechanisms of action can involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.[5][8]

Anti-inflammatory Activity: Several thiophene derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), including tinoridine and tiaprofenic acid.[9][10] A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][12][13]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various substituted thiophene derivatives, the following tables summarize key quantitative data from the literature, including IC50 values for anticancer and anti-inflammatory activities and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.

Table 1: Anticancer Activity of Substituted Thiophene Derivatives (IC50 Values in µM)

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 2b | Thiophene Carboxamide | Hep3B | 5.46 | - | - |

| Compound 2d | Thiophene Carboxamide | Hep3B | 8.85 | - | - |

| Compound 2e | Thiophene Carboxamide | Hep3B | 12.58 | - | - |

| Compound 13 | 1,3,4-Thiadiazoline Hybrid | T47D (Mammary) | 0.160 | - | - |

| Compound 13 | 1,3,4-Thiadiazoline Hybrid | CACO2 (Colorectal) | <20.35 | - | - |

| Compound 17c | 1,3,4-Thiadiazoline Hybrid | Lung and Mammary Cancer Cells | <10 | - | - |

| BZA09 | Benzylamine Tetrahydrobenzo[b]thiophene | A549 (Lung) | 2.73 | - | - |

| BZ05 | Benzamide Tetrahydrobenzo[b]thiophene | A549 (Lung) | 9.49 | - | - |

| UD13 | Urea Tetrahydrobenzo[b]thiophene | A549 (Lung) | 12.19 | - | - |

| UD19 | Urea Tetrahydrobenzo[b]thiophene | A549 (Lung) | 7.2 | - | - |

| TP 5 | 2,3-fused thiophene scaffold | HepG2 | Not specified | Paclitaxel | 35.92 |

| TP 5 | 2,3-fused thiophene scaffold | SMMC-7721 | Not specified | Paclitaxel | 35.33 |

| Compound 3b | Thienopyrimidine | HepG2 | 3.105 ± 0.14 | Doxorubicin | Not specified |

| Compound 3b | Thienopyrimidine | PC-3 | 2.15 ± 0.12 | Doxorubicin | Not specified |

| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 | 3.023 ± 0.12 | Doxorubicin | Not specified |

| Compound 4c | Thieno[3,2-b]pyrrole | PC-3 | 3.12 ± 0.15 | Doxorubicin | Not specified |

Data compiled from multiple sources.[9][14][15][16][17]

Table 2: Antimicrobial Activity of Substituted Thiophene Derivatives (MIC Values in mg/L or µg/mL)

| Compound ID | Target Organism | MIC (mg/L) | Reference Compound | Reference MIC (mg/L) |

| Thiophene 1 | A. baumannii | 32 | - | - |

| Thiophene 1 | E. coli | 64 | - | - |

| Thiophene 4 | Col-R A. baumannii | 16 (MIC50) | Colistin | 128 (MIC50) |

| Thiophene 4 | Col-R E. coli | 8 (MIC50) | Colistin | 8 (MIC50) |

| Thiophene 5 | Col-R A. baumannii | 16 (MIC50) | - | - |

| Thiophene 5 | Col-R E. coli | 32 (MIC50) | - | - |

| Thiophene 8 | Col-R A. baumannii | 32 (MIC50) | - | - |

| Thiophene 8 | Col-R E. coli | 32 (MIC50) | - | - |

| Thiophene 7 | P. aeruginosa | More potent than Gentamicin | Gentamicin | - |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2 to 4 µg/mL | - | - |

Data compiled from multiple sources.[5][6][8][18]

Table 3: Anti-Inflammatory Activity of Substituted Thiophene Derivatives (IC50 Values in µM)

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 1 | 5-LOX | 29.2 | - | - |

| Compound 2 | COX/LOX | 6.0 | - | - |

| Compound 3 | COX/LOX | 6.6 | - | - |

| Compound 5b | COX-2 | 5.45 | Celecoxib | - |

| Compound 5b | 5-LOX | 4.33 | NDGA | 2.46 |

| Compound 1 | 2-aminothiophene analog | 121.47 | - | - |

| Compound 5 | 2-aminothiophene analog | 422 | - | - |

Data compiled from multiple sources.[11][13][19][20]

Key Experimental Protocols

The synthesis and biological evaluation of substituted thiophene derivatives involve a range of standard and specialized experimental procedures. Below are detailed methodologies for some of the most critical experiments cited in the literature.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a versatile and straightforward method for the synthesis of polysubstituted 2-aminothiophenes.[21][22][23][24][25]

Materials:

-

An α-methylene-activated ketone or aldehyde

-

An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, triethylamine, piperidine)

-

A suitable solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a solution of the α-methylene-activated carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the basic catalyst (typically 0.1-0.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][26][27][28]

Materials:

-

Cells in culture

-

Substituted thiophene derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted thiophene derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Ellman's method is a simple, rapid, and sensitive colorimetric assay to measure acetylcholinesterase (AChE) activity and screen for its inhibitors.[10][29][30][31][32]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Substituted thiophene derivatives (test compounds)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution (or buffer for control) to the respective wells.

-

Add 20 µL of the AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted thiophene derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and workflows associated with these compounds.

Caption: Anticancer mechanisms of substituted thiophene derivatives.

Caption: Workflow for antimicrobial evaluation of thiophene derivatives.

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Conclusion

The diverse and potent biological activities of substituted thiophene derivatives firmly establish them as a cornerstone in the field of medicinal chemistry. Their continued exploration holds immense promise for the discovery and development of novel therapeutic agents to address a multitude of human diseases. This technical guide provides a foundational resource for researchers, offering a consolidated view of their biological activities, quantitative data for comparative analysis, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. As research in this area progresses, the thiophene scaffold will undoubtedly continue to be a source of innovative and effective drug candidates.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 18. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. benchchem.com [benchchem.com]

- 22. Gewald Reaction [organic-chemistry.org]

- 23. d-nb.info [d-nb.info]

- 24. quod.lib.umich.edu [quod.lib.umich.edu]

- 25. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. clyte.tech [clyte.tech]

- 29. scribd.com [scribd.com]

- 30. researchgate.net [researchgate.net]

- 31. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared) and a detailed experimental protocol for the synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This substituted thiophene is a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.90 | s | 2H | -NH₂ |

| 4.16 | m | 4H | -OCH₂CH₃ |

| 2.58 | s | 3H | -CH₃ (on thiophene ring) |

| 1.25 | m | 6H | -OCH₂CH₃ |

¹³C NMR (CDCl₃)

| Chemical Shift (δ) ppm | Assignment (for 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate) |

| 166.46, 166.18 | C=O (ester) |

| 162.83, 148.0, 147.89, 108.47 | Thiophene ring carbons |

| 60.38 | -OCH₂CH₃ |

| 51.02 | -OCH₃ |

| 16.0 | -CH₃ (on thiophene ring) |

| 14.35 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule.[2]

| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |

| 3423, 3306 | N-H stretching (amine) |

| 2986 | C-H stretching (aliphatic) |

| 1676, 1593 | C=O stretching (ester) |

| 1529, 1440 | C=C stretching (aromatic thiophene ring) |

| 1238 | C-O stretching (ester) |

Experimental Protocols

Synthesis: Gewald Reaction

This compound is commonly synthesized via the Gewald reaction. This one-pot, multi-component reaction is an efficient method for the preparation of highly substituted 2-aminothiophenes.

Materials:

-

Ethyl acetoacetate

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A base catalyst (e.g., morpholine or piperidine)

-

Ethanol or Dimethylformamide (DMF) as solvent

Procedure:

-

A mixture of ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent (ethanol or DMF).

-

A catalytic amount of a secondary amine base, such as morpholine or piperidine, is added to the mixture.

-

The reaction mixture is then heated to a temperature between 80-100°C and stirred for 8-12 hours.

-

Upon completion, the reaction mixture is cooled, and the crude product is typically isolated by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Solid samples are typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualizations

The following diagrams illustrate the synthesis pathway and the structural analysis of this compound.

Caption: Workflow for the synthesis and analysis of the target compound.

Caption: Structure and key ¹H NMR assignments.

References

Unveiling the Solid-State Architecture of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystal structure analysis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its derivatives, compounds of significant interest in medicinal chemistry. The arrangement of molecules in the solid state, dictated by intermolecular interactions, profoundly influences the physicochemical properties of these substances, including solubility, stability, and bioavailability. Understanding their three-dimensional structure at the atomic level is therefore paramount for rational drug design and development. This guide provides a comprehensive overview of the crystallographic data, experimental protocols for structure determination, and a visual representation of the analytical workflow.

Core Crystallographic Data: A Comparative Analysis

The precise atomic arrangement of this compound and its acetamido derivative has been elucidated through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below, offering a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Number | 789286[1] |

| Empirical Formula | C₁₁H₁₅NO₄S |

| Formula Weight | 257.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |